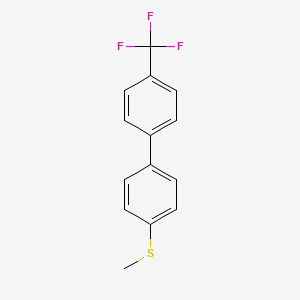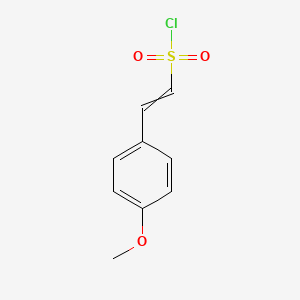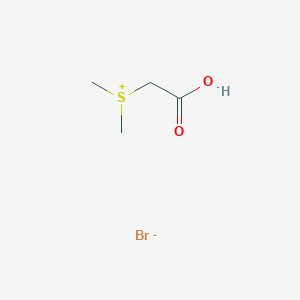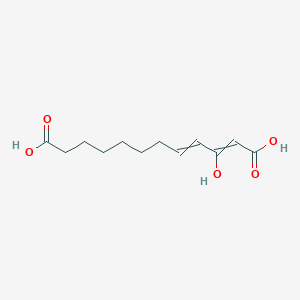
1,1'-Biphenyl, 4-(methylthio)-4'-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 4-(methylthio)-4’-(trifluoromethyl)- is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4-(methylthio)-4’-(trifluoromethyl)- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate aryl halides and boronic acids.
Introduction of Functional Groups: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent. The trifluoromethyl group can be added using a trifluoromethylation reagent under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale coupling reactions followed by functional group modifications. The choice of reagents, catalysts, and solvents is crucial to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Biphenyl, 4-(methylthio)-4’-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like thiols or amines.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 4-(methylthio)-4’-(trifluoromethyl)- depends on its specific interactions with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can participate in specific binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl, 4-(methylthio)-4’-(chloromethyl)-: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
1,1’-Biphenyl, 4-(methylthio)-4’-(methoxy)-: Contains a methoxy group instead of a trifluoromethyl group.
Uniqueness
1,1’-Biphenyl, 4-(methylthio)-4’-(trifluoromethyl)- is unique due to the presence of both a methylthio and a trifluoromethyl group, which can impart distinct chemical and physical properties compared to other biphenyl derivatives.
Propriétés
Numéro CAS |
117530-19-5 |
|---|---|
Formule moléculaire |
C14H11F3S |
Poids moléculaire |
268.30 g/mol |
Nom IUPAC |
1-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C14H11F3S/c1-18-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15,16)17/h2-9H,1H3 |
Clé InChI |
SVGXPCRALQODSK-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine](/img/structure/B14297294.png)

![1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B14297300.png)

![2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole](/img/structure/B14297330.png)
![2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14297333.png)



![N-Propyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14297348.png)
![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14297350.png)

![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)
![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
